molecular formula C15H18F2N2O3 B2838131 N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide CAS No. 1110951-41-1

N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide

Numéro de catalogue B2838131
Numéro CAS: 1110951-41-1
Poids moléculaire: 312.317
Clé InChI: OGEBHFNKNKPHMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.

Mécanisme D'action

N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibits BTK by binding to the kinase domain of BTK and preventing its activation. BTK is activated by phosphorylation, which leads to downstream signaling events that are essential for B-cell activation and differentiation. Inhibition of BTK by N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide leads to the inhibition of downstream signaling events, which ultimately results in the inhibition of B-cell activation and differentiation.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit B-cell activation and differentiation, which makes it a potential therapeutic agent for B-cell malignancies. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential therapeutic agent for inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and for developing therapies for B-cell malignancies. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the role of BTK in other cell types and signaling pathways. Additionally, the use of N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide as a therapeutic agent for inflammatory diseases and other non-cancerous conditions warrants further investigation.

Méthodes De Synthèse

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide involves several steps. The starting material is 3-methoxy-4-hydroxybenzaldehyde, which is converted to the corresponding acid using potassium permanganate. The resulting acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)aniline in the presence of a base to yield the final product.

Applications De Recherche Scientifique

N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide has been extensively studied for its various applications in scientific research. It has been found to be a potent and selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is essential for B-cell development, activation, and differentiation. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Propriétés

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-9(2)15(3,8-18)19-13(20)10-5-6-11(22-14(16)17)12(7-10)21-4/h5-7,9,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBHFNKNKPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.